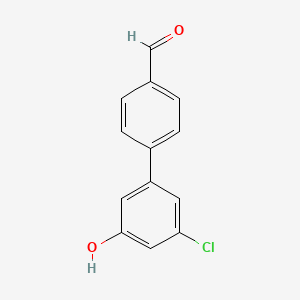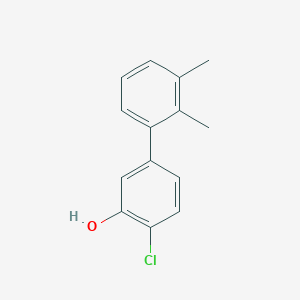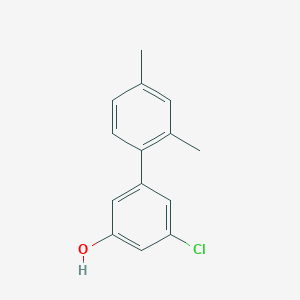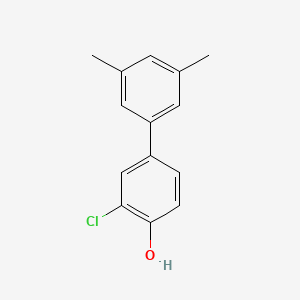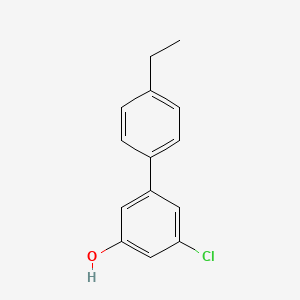
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% (2C4HMPP95) is a phenolic compound that has a wide range of applications in scientific research. It is a versatile compound that has been used in the synthesis of various compounds and has been found to have potential applications in the pharmaceutical and biotechnology industries.
Scientific Research Applications
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, including nitrobenzene derivatives, aryl amines, and quinolines. It has also been used in the synthesis of pharmaceuticals, such as cephalosporins and anti-tumor agents. Additionally, 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% has been used in the synthesis of biodegradable polymers and in the production of biopolymers-based nanomaterials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% is not fully understood. It is believed to act as a Lewis acid catalyst in the Friedel-Crafts acylation reaction, which involves the use of an acyl chloride as the acylating agent. It is also believed that 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% may act as a nucleophile, which would allow it to react with other molecules in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% have not been extensively studied. However, it has been found to be non-toxic and non-irritant when tested on mammalian cells. It is believed to be a relatively stable compound and has been found to be non-mutagenic.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% in laboratory experiments include its stability, low toxicity, and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Future Directions
The potential future directions for 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% include further research into its mechanism of action, biochemical and physiological effects, and potential applications in the pharmaceutical and biotechnology industries. Additionally, further research into its solubility in aqueous solutions could lead to the development of new methods to use it in laboratory experiments. Additionally, further research into its synthesis method could lead to the development of more efficient and cost-effective methods of synthesizing the compound. Finally, further research into its potential applications in the pharmaceutical and biotechnology industries could lead to the development of new drugs and biotechnological products.
Synthesis Methods
2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% is synthesized through a process known as the Friedel-Crafts acylation reaction. The reaction involves the use of a Lewis acid, such as aluminum chloride, as a catalyst and an acyl chloride as the acylating agent. The reaction takes place in a polar solvent, such as dichloromethane, and yields 2-Chloro-4-(3-hydroxymethylphenyl)phenol, 95% as the product.
properties
IUPAC Name |
2-chloro-4-[3-(hydroxymethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-7,15-16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJJYFKZFZICLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685877 |
Source


|
| Record name | 3-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261979-73-0 |
Source


|
| Record name | 3-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






